molecular formula C19H18N2O6 B3745285 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate

Cat. No.: B3745285
M. Wt: 370.4 g/mol
InChI Key: VEZIIIVWRSRMBR-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate is an organic compound that features both nitro and ester functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate typically involves a multi-step process:

    Nitration of 4-methylacetophenone: The starting material, 4-methylacetophenone, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methyl-3-nitroacetophenone.

    Formation of the ester: The nitro compound is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ester, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl chloroformate.

    Amidation: The ester is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Hydrolysis: Sodium hydroxide for basic hydrolysis, hydrochloric acid for acidic hydrolysis.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Reduction: 2-(4-methyl-3-aminophenyl)-2-oxoethyl 4-(propionylamino)benzoate.

    Hydrolysis: 4-(propionylamino)benzoic acid and 2-(4-methyl-3-nitrophenyl)-2-oxoethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block.

Biology and Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs that can interact with specific biological targets. The nitro group can be reduced to an amino group, which is a common pharmacophore in many drugs.

Industry

In materials science, this compound could be used in the development of novel polymers or as a precursor for dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action for compounds like 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate depends on its specific application. In medicinal chemistry, if the compound is used as a drug, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-3-nitrophenyl)-2-oxoethyl benzoate: Lacks the propionylamino group, which may affect its reactivity and applications.

    2-(4-methylphenyl)-2-oxoethyl 4-(propionylamino)benzoate:

    2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-aminobenzoate: The absence of the propionyl group alters its biological activity and chemical reactivity.

Uniqueness

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate is unique due to the combination of its functional groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(propanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-3-18(23)20-15-8-6-13(7-9-15)19(24)27-11-17(22)14-5-4-12(2)16(10-14)21(25)26/h4-10H,3,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZIIIVWRSRMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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